Tosagestin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Tosagestin umfasst mehrere Schritte. Eine der wichtigsten Syntheserouten umfasst die Inkubation von 11-Methylenestr-4-en-3,17-dion mit Sporen von Gomerella cingulata, um 15-alpha-Hydroxy-11-methylenestr-4-en-3,17-dion zu erzeugen . Dieser Zwischenstoff wird dann mit Ethan-1,2-dithiol und Bortrifluoridetherat in Ethanol behandelt, um das 3-Dithioacetal zu ergeben . Anschließende Reaktionen umfassen Methansulfonylchlorid und Natriumacetat, um 11-Methylenestra-4,15-dien-3,17-dion 3-(Ethylendithioacetal) zu bilden, das dann mit Kaliumacetylid in Tetrahydrofuran behandelt wird, um das 17-alpha-Ethinyl-17-beta-Hydroxyderivat zu erzeugen . Die endgültige Verbindung wird durch Deprotektion mit Kaliumcarbonat und Methyliodid in siedendem Methanol/Wasser erhalten .

Analyse Chemischer Reaktionen

Tosagestin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Methansulfonylchlorid, Natriumacetat, Kaliumacetylid und Bortrifluoridetherat . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind 15-alpha-Hydroxy-11-methylenestr-4-en-3,17-dion und 11-Methylenestra-4,15-dien-3,17-dion .

Wissenschaftliche Forschungsanwendungen

Tosagestin wurde auf seine potenzielle Verwendung in hormonellen Kontrazeptiva und Hormonersatztherapien untersucht . Es wirkt als Gestagen und ahmt die Wirkungen von natürlichem Progesteron im Körper nach . Die Forschung hat auch seine pharmakokinetischen Unterschiede zwischen verschiedenen Populationen untersucht, z. B. kaukasischen und japanischen Probanden . Zusätzlich wurden Studien zu seinem Metabolismus in verschiedenen Arten durchgeführt .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es als Gestagen wirkt und an Progesteronrezeptoren im Körper bindet . Diese Interaktion führt zu Veränderungen in der Expression von Genen, die am Menstruationszyklus und der Schwangerschaft beteiligt sind . Die molekularen Zielstrukturen der Verbindung umfassen Östrogenrezeptoren und Progesteronrezeptoren .

Wirkmechanismus

Tosagestin exerts its effects by acting as a progestin, binding to progesterone receptors in the body . This interaction leads to changes in the expression of genes involved in the menstrual cycle and pregnancy . The compound’s molecular targets include estrogen receptors and progesterone receptors .

Vergleich Mit ähnlichen Verbindungen

Tosagestin ähnelt anderen synthetischen Gestagenen wie Norethisteron und Gestoden . Es ist einzigartig aufgrund seiner 11-Methylengruppe, die seine Bindungsaffinität zu Progesteronrezeptoren erhöht . Andere ähnliche Verbindungen sind 17α-Ethinyl-11-methylen-19-nor-δ15-Testosteron und 11-Methylen-δ15-Norethisteron .

Biologische Aktivität

Tosagestin, also known as Org 30659, is a compound that has garnered attention for its potential biological activities, particularly in the context of hormonal regulation and reproductive health. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is a synthetic compound that acts primarily as a selective progesterone receptor modulator (SPRM). Its mechanism involves binding to the progesterone receptor (PGR), influencing gene expression related to reproductive functions. The compound has been investigated for its applications in contraception and treatment of hormone-related conditions.

This compound's biological activity is primarily mediated through its interaction with the progesterone receptor. This receptor is crucial in regulating various physiological processes, including:

- Menstrual Cycle Regulation : Modulates menstrual cycle phases by influencing uterine lining development.

- Pregnancy Maintenance : Supports implantation and maintenance of pregnancy.

- Contraceptive Effects : Suppresses ovulation and alters endometrial receptivity.

In Vivo Studies

A series of studies have evaluated the effects of this compound on ovarian activity and reproductive outcomes. Key findings from these studies are summarized in the following table:

These studies indicate that this compound effectively suppresses ovulation in a dose-dependent manner, making it a candidate for contraceptive applications.

In Vitro Studies

In vitro assessments have further elucidated the pharmacodynamics of this compound. A notable study examined its effects on human endometrial cells:

- Cell Proliferation : this compound inhibited cell proliferation at concentrations above 100 nM.

- Gene Expression : Modulated the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

Several clinical trials have been conducted to assess the efficacy and safety of this compound in humans. One such trial focused on its use as a contraceptive agent:

- Trial Design : Randomized, double-blind, placebo-controlled.

- Participants : Women aged 18-35.

- Outcome Measures : Ovulation rates, hormonal levels, side effects.

Results

The trial demonstrated that participants receiving this compound had significantly lower ovulation rates compared to the placebo group, confirming its contraceptive efficacy. Side effects were reported but were generally mild and manageable.

Eigenschaften

CAS-Nummer |

110072-15-6 |

|---|---|

Molekularformel |

C21H24O2 |

Molekulargewicht |

308.4 g/mol |

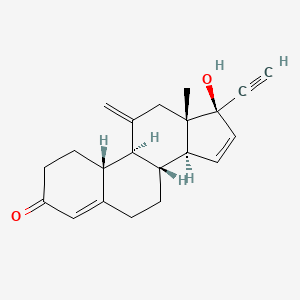

IUPAC-Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H24O2/c1-4-21(23)10-9-18-17-7-5-14-11-15(22)6-8-16(14)19(17)13(2)12-20(18,21)3/h1,9-11,16-19,23H,2,5-8,12H2,3H3/t16-,17-,18-,19+,20-,21-/m0/s1 |

InChI-Schlüssel |

YJSTYQGZKJHXLN-OLGWUGKESA-N |

SMILES |

CC12CC(=C)C3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 |

Isomerische SMILES |

C[C@]12CC(=C)[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 |

Kanonische SMILES |

CC12CC(=C)C3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Tosagestin; Org-30659; Org 30659; Org30659. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.